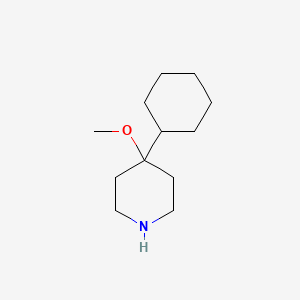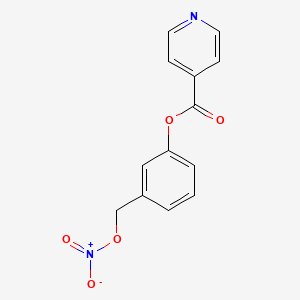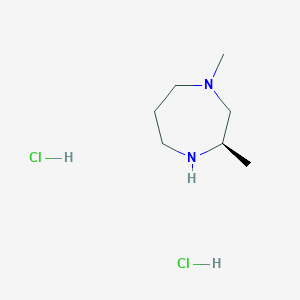
4-Cyclohexyl-4-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-4-methoxypiperidine is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is characterized by a piperidine ring substituted with a cyclohexyl group and a methoxy group, making it a unique structure within the piperidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4-methoxypiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with methoxyacetaldehyde in the presence of a suitable catalyst to form the desired piperidine derivative . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and purification steps. The use of composite catalysts, such as alkyl aluminum chloride-magnesium chloride complexes, can enhance the efficiency of the cyclization reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexyl-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted piperidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidines.
Applications De Recherche Scientifique
4-Cyclohexyl-4-methoxypiperidine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
4-Methoxypiperidine: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the piperidine ring.
Uniqueness: 4-Cyclohexyl-4-methoxypiperidine is unique due to the presence of both the cyclohexyl and methoxy groups on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H23NO |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
4-cyclohexyl-4-methoxypiperidine |
InChI |
InChI=1S/C12H23NO/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h11,13H,2-10H2,1H3 |
Clé InChI |
CCHOGYYJCAJSDN-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCNCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)




![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)

![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B15051438.png)

![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
